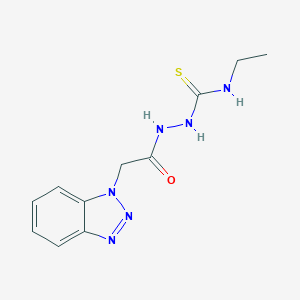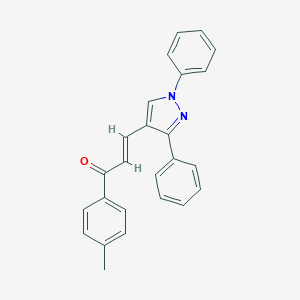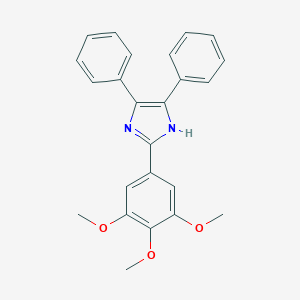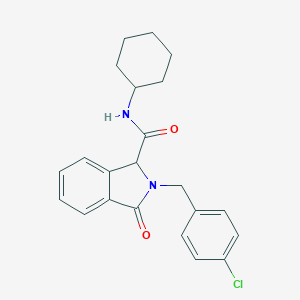![molecular formula C19H15N7OS B293053 N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-(4-methylphenyl)urea](/img/structure/B293053.png)
N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-(4-methylphenyl)urea, commonly known as IMPPU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of IMPPU involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, IMPPU can induce DNA damage and cell death in cancer cells. Additionally, IMPPU has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
IMPPU has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, IMPPU has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. Additionally, IMPPU has been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using IMPPU in lab experiments is its high potency and specificity for topoisomerase II. However, one limitation is that IMPPU can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on IMPPU. One area of interest is the development of derivatives of IMPPU that have improved potency and selectivity for topoisomerase II. Additionally, further studies are needed to determine the potential applications of IMPPU in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Finally, more research is needed to determine the potential side effects of IMPPU and to develop strategies for minimizing toxicity in normal cells.
Synthesis Methods
IMPPU can be synthesized using a multistep process that involves the reaction of 2-aminobenzimidazole with 2-mercaptothiazole to form 2-(benzimidazol-2-ylthio)thiazole. This intermediate is then reacted with 4-methylphenylisocyanate to form IMPPU. The synthesis of IMPPU has been optimized to yield high purity and high yield.
Scientific Research Applications
IMPPU has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that IMPPU can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, IMPPU has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C19H15N7OS |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C19H15N7OS/c1-11-6-8-12(9-7-11)22-18(27)24-25-10-21-17-15(16(25)20)28-19-23-13-4-2-3-5-14(13)26(17)19/h2-10,20H,1H3,(H2,22,24,27) |
InChI Key |
AFVKWMGNMNDZAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B292973.png)
![5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292979.png)
![N-allyl-2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B292980.png)

![1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea](/img/structure/B292985.png)

![N-[4-(aminosulfonyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B292988.png)
![3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292989.png)
![Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292990.png)
![3-amino-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292991.png)
![7-(4-Methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B292993.png)
![11-(4-Chlorophenyl)-15-methyl-14-prop-2-enyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B293001.png)